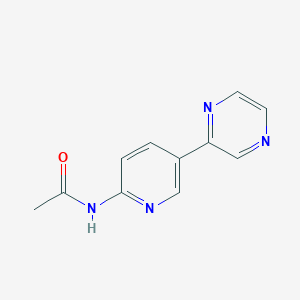

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide is a compound that belongs to the class of amides It is characterized by the presence of a pyrazine ring and a pyridine ring, which are connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions . The reaction typically takes place in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . This method is advantageous due to its mild and metal-free conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener and more sustainable methods is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like TBHP.

Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: TBHP in toluene is commonly used for oxidation reactions.

Reduction: Hydrogenation reactions can be performed using hydrogen gas and a suitable catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

N-(Pyridin-2-yl)amides: These compounds share a similar structure but lack the pyrazine ring.

Imidazo[1,2-a]pyridines: These compounds have a fused ring system and different biological properties.

The uniqueness of this compound lies in its specific combination of the pyrazine and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and antimicrobial efficacy. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound this compound features a pyrazine and pyridine moiety linked through an acetamide functional group. This structural configuration is significant for its interaction with biological targets.

1. Antioxidant and Neuroprotective Properties

Recent studies have highlighted the antioxidant potential of this compound derivatives. One study demonstrated that related compounds exhibited significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for neuroprotection. The compound was shown to mitigate oxidative stress induced by gamma radiation in mice, as evidenced by increased levels of glutathione (GSH) and decreased myeloperoxidase (MPO) activity, indicating reduced oxidative damage .

Table 1: Neuroprotective Effects of Related Compounds

| Compound | AChE Inhibition (%) | GSH Levels (µmol/g) | MPO Activity (U/g) |

|---|---|---|---|

| 14 | 75 | 12.5 | 0.45 |

| Control | - | 8.0 | 0.80 |

2. Antimicrobial Activity

N-(Pyrazin-2-yl)acetamide derivatives have been evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. A study reported that specific derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against resistant strains of M. tuberculosis, suggesting a promising avenue for tuberculosis treatment .

Table 2: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Oxidative Stress Reduction : By enhancing GSH levels and reducing MPO activity, these compounds may protect neuronal cells from oxidative damage.

- Antimicrobial Mechanisms : The structural characteristics allow for effective binding to bacterial targets, disrupting essential cellular processes.

Case Studies

A notable case study involved the evaluation of a series of pyrazine derivatives in vivo, where researchers observed significant improvements in behavioral tests post-treatment in irradiated mice models. These findings support the hypothesis that these compounds can exert protective effects on the nervous system .

Properties

Molecular Formula |

C11H10N4O |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

N-(5-pyrazin-2-ylpyridin-2-yl)acetamide |

InChI |

InChI=1S/C11H10N4O/c1-8(16)15-11-3-2-9(6-14-11)10-7-12-4-5-13-10/h2-7H,1H3,(H,14,15,16) |

InChI Key |

JLTSAFCQTMGFDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C2=NC=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.